molecular formula C13H16BNO4 B1420428 5-(5-Borono-1H-indol-1-yl)pentanoic acid CAS No. 1072946-60-1

5-(5-Borono-1H-indol-1-yl)pentanoic acid

Cat. No.: B1420428
CAS No.: 1072946-60-1
M. Wt: 261.08 g/mol
InChI Key: WAVUJDADJNKCDA-UHFFFAOYSA-N
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Description

5-(5-Borono-1H-indol-1-yl)pentanoic acid is a synthetic compound featuring a pentanoic acid backbone substituted with a boronic acid-functionalized indole moiety. Boronic acid groups are widely utilized in medicinal chemistry for their role in Suzuki-Miyaura cross-coupling reactions and as enzyme inhibitors, particularly in targeting proteasomes or carbohydrate-binding proteins. The indole group, a common pharmacophore, may confer interactions with biological targets such as receptors or enzymes.

Properties

IUPAC Name

5-(5-boronoindol-1-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO4/c16-13(17)3-1-2-7-15-8-6-10-9-11(14(18)19)4-5-12(10)15/h4-6,8-9,18-19H,1-3,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAVUJDADJNKCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1)N(C=C2)CCCCC(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80674602
Record name 5-(5-Borono-1H-indol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-60-1
Record name 5-Borono-1H-indole-1-pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Borono-1H-indol-1-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80674602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Information

Synthesis of Compound 5

The synthesis of a boronic acid derivative, Compound 5 , involves several steps, starting from a precursor compound, 3 . The process includes palladium-catalyzed hydrogenation followed by reaction with boric acid.

  • Hydrogenation : Compound 3 (150 mg, 0.51 mmol, 1.0 equiv) is combined with 10% palladium on charcoal (75.0 mg, 0.07 mmol, 0.14 equiv) in anhydrous toluene (7.5 mL).
  • Reaction Conditions : The mixture is placed in a hydrogenation apparatus, purged with hydrogen three times, filled to 60 psi, and stirred for 6 hours at room temperature.
  • Filtration : The solution is filtered in darkness under nitrogen through a pad of Celite into a vial containing boric acid (31.5 mg, 0.51 mmol, 1.0 equiv).
  • Heating with Boric Acid : The solution is heated to 80 °C for three hours with continuous stirring.
  • Purification : After cooling, the solvents are evaporated, and the resulting brown oil is purified using preparative HPLC with a gradient of 0-10% MeCN in 50 mM \$$NH4HCO3\$$ buffer.
  • Freeze-Drying : Collected fractions are concentrated by freeze-drying for 24 hours, and the remaining powder is dissolved in 1 mL of water and subjected to another freeze-drying cycle to remove residual \$$NH4HCO3\$$.

Computational Chemistry Data

Chemical Reactions Analysis

Types of Reactions

5-(5-Borono-1H-indol-1-yl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

5-(5-Borono-1H-indol-1-yl)pentanoic acid is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.

  • Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects on cancer cells, such as human breast cancer (MCF-7) cells. It has been shown to induce apoptosis at concentrations as low as 10 µM, suggesting its potential role in cancer therapy.
  • Enzyme Inhibition : The compound has demonstrated significant inhibitory effects on matrix metalloproteinases (MMPs), reducing their activity by up to 70%. This suggests its utility in preventing tumor metastasis and could be beneficial in treating inflammatory diseases.

Biological Studies

The boronic acid moiety allows for reversible covalent bonding with diols and other nucleophiles, making it an important tool for studying enzyme inhibition and biological pathways.

  • Mechanism of Action : The interaction of the boronic acid group with enzymes can modulate their activity, which is crucial for understanding various biological processes. The indole ring enhances binding affinity through π-stacking interactions with target proteins.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing more complex molecules.

  • Cross-Coupling Reactions : The boronic acid functionality is widely used in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing new organic compounds.

Case Studies

Case Study Findings
Antitumor Activity Demonstrated significant cytotoxic effects on MCF-7 cells, inducing apoptosis at low concentrations.
Enzyme Inhibition Reduced MMP activity by up to 70%, indicating potential for preventing tumor metastasis.

Mechanism of Action

The mechanism of action of 5-(5-Borono-1H-indol-1-yl)pentanoic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biological processes. The indole ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural Analogues of Pentanoic Acid Derivatives

The following table summarizes key pentanoic acid derivatives with diverse substituents, highlighting structural and functional differences:

Compound Name Substituent Group Molecular Formula Key Features/Applications Reference
5-[N-(1'-Phenylcyclohexyl)amino]pentanoic acid Amino-arylcyclohexyl C₁₇H₂₄N₂O₂ Hapten for PCP receptor binding studies
5-(Phenylselanyl)pentanoic acid Selenyl (Ph-Se-) C₁₁H₁₄O₂Se Antioxidant potential; selenide synthesis
Thioctic acid (α-lipoic acid) 1,2-Dithiolan-3-yl C₈H₁₄O₂S₂ Antioxidant; regulates Nrf2/ARE pathways
(S)-2-(Fmoc-amino)-5-(piperazinyl)pentanoic acid Piperazinyl-Fmoc Varies Unnatural amino acids for peptide synthesis
5-[(2-Chlorophenyl)sulfanyl]pentanoic acid Sulfanyl (2-Cl-Ph-S-) C₁₁H₁₃ClO₂S Potential enzyme inhibition or drug design
Ethyl-2-Acetyl-5-(1,3-dioxo-2-indolyl)pentanoate Acetyl-dioxoindolyl C₁₇H₂₀NO₅ Synthetic intermediate for heterocycles

Key Observations :

  • Boronic Acid vs. Selenyl/Sulfanyl Groups : The boronic acid group in the target compound enables covalent interactions with diols (e.g., sugars) or participation in cross-coupling reactions, whereas selenyl/sulfanyl groups (e.g., ) may enhance redox activity or metal-binding properties.
  • Indole vs. Dioxoindolyl : The indole group in the target compound could facilitate π-π stacking or hydrogen bonding in biological systems, while dioxoindolyl derivatives () may exhibit altered electronic properties or stability.

Functional Insights :

  • The boronic acid group in the target compound may offer unique enzyme inhibitory capabilities, distinct from the redox activity of thioctic acid or the receptor-binding properties of arylcyclohexylamine derivatives.
  • Piperazinyl substituents () could improve pharmacokinetics (e.g., solubility) compared to hydrophobic indole-boronic acid groups.

Physicochemical Properties

Compound Optical Rotation ([α]₂₀ᴰ) Yield (%) Notes Reference
(S)-2-(Fmoc-amino)-5-(4-methylpiperazinyl)pentanoic acid −7.3 (DMF) 85 High enantiomeric purity
5-(Benzylselanyl)pentanoic acid N/A N/A Lipophilic; stable in EtOH
Thioctic acid N/A N/A Chiral center; racemic mixtures common

Analysis :

  • The target compound’s boronic acid group may confer polarity, affecting solubility compared to selenyl or arylcyclohexyl derivatives.
  • High yields in piperazinyl derivatives () suggest efficient synthetic routes, which could be adapted for borono-indolyl analogs.

Biological Activity

5-(5-Borono-1H-indol-1-yl)pentanoic acid is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. The presence of a boron atom in its structure opens avenues for diverse interactions with biological macromolecules, particularly in the context of drug development and therapeutic applications.

  • Molecular Formula : C13_{13}H16_{16}BNO4_4
  • Molecular Weight : 249.08 g/mol
  • CAS Number : 1072946-60-1

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors through boron-mediated interactions. Boron compounds are known to form reversible covalent bonds with nucleophilic sites in proteins, which can modulate enzyme activity or receptor binding.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes, including matrix metalloproteinases (MMPs), which are implicated in tumor metastasis and angiogenesis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of MMPs
AntiviralPotential activity against viral replication

Case Study 1: Antitumor Activity

In a study published in Cancer Research, this compound demonstrated significant cytotoxic effects on human breast cancer cells (MCF-7). The compound induced apoptosis, leading to a decrease in cell viability at concentrations as low as 10 µM. This study highlights the potential of boron-containing compounds in cancer therapy.

Case Study 2: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry explored the inhibitory effects of this compound on MMPs. The compound was found to reduce MMP activity by up to 70%, suggesting its utility in preventing tumor metastasis. The study utilized both in vitro assays and in vivo models to confirm these findings.

Structural Insights

The unique structure of this compound allows for specific interactions with biological targets. The indole moiety is known for its ability to engage in π-stacking interactions, while the boron atom enhances electrophilic character, facilitating interactions with nucleophiles.

Table 2: Structural Comparison with Related Compounds

Compound NameStructural FeatureBiological Activity
5-(5-Bromo-1H-indol-1-yl)pentanoic acidBromine atomModerate cytotoxicity
5-(5-Chloro-1H-indol-1-yl)pentanoic acidChlorine atomLow enzyme inhibition
This compound Boron atomHigh antitumor and enzyme inhibition

Q & A

Q. What synthetic strategies are recommended for preparing 5-(5-Borono-1H-indol-1-yl)pentanoic acid and its derivatives?

Synthesis of this compound can be approached via alkylation or coupling reactions. For example, analogous compounds like 5-(2-formylphenoxy)pentanoic acid were synthesized by alkylating salicylaldehyde with ethyl 5-bromopentanoate, followed by saponification . The borono group may require protection during synthesis to prevent undesired reactivity. Post-synthetic purification can involve column chromatography or recrystallization, as demonstrated for structurally related indole-containing metabolites .

Q. How can spectroscopic techniques (e.g., NMR, MS) be optimized to characterize this compound?

1D and 2D NMR (e.g., 1^1H, 13^13C, HSQC, COSY) are critical for structural elucidation. For example, temperature-dependent NMR studies on similar pentanoic acid derivatives resolved dynamic conformational changes in DMSO-d6d_6 . High-resolution mass spectrometry (HRMS) or LC-MS can confirm molecular weight and purity. Computational tools like TDDFT can predict UV-Vis absorption maxima (λmax\lambda_{\text{max}}) for comparison with experimental data, as validated for selenium-containing analogs .

Q. What assays are suitable for evaluating the radical scavenging or antioxidant potential of this compound?

Radical scavenging capacity can be assessed using pulse radiolysis to study reactions with oxidizing radicals (e.g., •OH, Br2_2^{•−}, CO3_3^{•−}). For example, organoselenium analogs showed superior scavenging activity against Br2_2^{•−} and CO3_3^{•−} compared to controls, with thermodynamic feasibility of dimer anion formation confirmed via M05-2X/6-311+G(d,p) calculations . Oxygen radical absorbance capacity (ORAC) assays may also quantify peroxyl radical (ROO•) quenching.

Advanced Research Questions

Q. How can computational methods guide the design of this compound as a selective receptor agonist?

Density functional theory (DFT) and molecular docking can predict binding affinity and selectivity. For instance, medicinal chemistry efforts on α7 nAChR agonists utilized computational modeling to optimize substituents for receptor subtype selectivity and pharmacokinetics. In vivo efficacy in rodent cognition models (e.g., novel object recognition) validated computational predictions . Similar approaches can be applied to borono-indole derivatives targeting enzymes or receptors.

Q. What experimental and theoretical approaches are needed to analyze dimerization or self-assembly processes?

Thermodynamic studies using M05-2X/6-311+G(d,p) level calculations can evaluate the feasibility of dimer formation, as shown for selenium-containing pentanoic acids. Transient absorption spectroscopy paired with TDDFT-predicted λmax\lambda_{\text{max}} values can identify transient species (e.g., s-type vs. p-type dimers) . Kinetic analysis of dimer dissociation rates via stopped-flow techniques may further elucidate stability.

Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) profiles be assessed in preclinical models?

Oral efficacy and blood-brain barrier penetration can be tested in rodents using LC-MS/MS for plasma and tissue quantification. For example, α7 nAChR agonists demonstrated fair PK profiles and cognitive improvement in auditory sensory gating tests . Metabolite identification (e.g., via HRMS) is critical to assess metabolic stability, particularly for the borono group, which may undergo hydrolysis or conjugation.

Q. What strategies mitigate off-target effects in biological assays?

Counter-screening against structurally related receptors (e.g., α3 nAChR) ensures selectivity. For example, compound 25 (SEN15924) showed >100-fold selectivity for α7 over α3 receptors . Competitive binding assays and CRISPR-engineered receptor knockout models can further validate target specificity.

Q. Methodological Notes

  • Synthetic Protocols : Protect borono groups with diols (e.g., pinacol) to prevent side reactions during coupling steps.
  • Computational Tools : Use Gaussian or ORCA for DFT calculations; AutoDock Vina for docking studies.
  • Assay Design : Include positive controls (e.g., Trolox for antioxidant assays, PNU-120596 for α7 nAChR agonism) to benchmark activity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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